molecular formula C12H10FNO2S B11956520 4'-Amino-[1,1'-biphenyl]-4-sulfonyl fluoride

4'-Amino-[1,1'-biphenyl]-4-sulfonyl fluoride

Cat. No.: B11956520
M. Wt: 251.28 g/mol
InChI Key: QMKLLGIEJDQSNZ-UHFFFAOYSA-N
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Description

4'-Amino-[1,1'-biphenyl]-4-sulfonyl fluoride (CAS: 196393-99-4) is a biphenyl derivative featuring a sulfonyl fluoride group at the 4-position and an amino substituent at the 4'-position. Its molecular formula is C₁₂H₁₀FNO₂S, with a molecular weight of 251.28 g/mol. Structural analysis reveals a planar biphenyl core, with the sulfonyl fluoride group enhancing electrophilicity, making it reactive toward nucleophiles like amines and alcohols.

Properties

Molecular Formula

C12H10FNO2S

Molecular Weight

251.28 g/mol

IUPAC Name

4-(4-aminophenyl)benzenesulfonyl fluoride

InChI

InChI=1S/C12H10FNO2S/c13-17(15,16)12-7-3-10(4-8-12)9-1-5-11(14)6-2-9/h1-8H,14H2

InChI Key

QMKLLGIEJDQSNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Amino-[1,1’-biphenyl]-4-sulfonyl fluoride typically involves the following steps:

    Nitration of Biphenyl: Biphenyl is nitrated to produce 4-nitrobiphenyl.

    Reduction: The nitro group in 4-nitrobiphenyl is reduced to form 4-aminobiphenyl.

    Sulfonylation: 4-aminobiphenyl undergoes sulfonylation with sulfonyl chloride to yield 4’-Amino-[1,1’-biphenyl]-4-sulfonyl chloride.

    Fluorination: The sulfonyl chloride group is then converted to a sulfonyl fluoride group using a fluorinating agent such as potassium fluoride.

Industrial Production Methods

Industrial production of 4’-Amino-[1,1’-biphenyl]-4-sulfonyl fluoride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

4’-Amino-[1,1’-biphenyl]-4-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

    Substitution: Products include various substituted biphenyl derivatives.

    Oxidation: Products include nitro or hydroxyl derivatives.

    Reduction: Products include amine derivatives.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : It serves as a key intermediate in synthesizing more complex organic molecules.
  • Reagent in Chemical Reactions : It participates in nucleophilic substitution reactions due to the reactivity of the amino group.

Biology

  • Enzyme Inhibition Studies : The sulfonyl fluoride group can covalently bond with serine residues in enzymes, leading to inhibition. This property is exploited for studying enzyme mechanisms and developing inhibitors for therapeutic purposes.

Medicine

  • Anticancer Potential : Recent studies indicate its cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against MCF-7 breast cancer cells with an IC50 value of approximately 1.30 µM .

Industry

  • Production of Polymers and Dyes : The compound is utilized in manufacturing various industrial chemicals due to its structural properties that enhance material performance.

Anticancer Activity

A notable study assessed the anticancer effects of this compound on MCF-7 cells:

  • IC50 Value : Approximately 1.30 µM, demonstrating potent antiproliferative activity.
  • Mechanism of Action : Induction of apoptosis and cell cycle arrest at the S phase were observed, indicating its potential as an effective cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus66
Escherichia coliTBD

Preliminary results suggest that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 4’-Amino-[1,1’-biphenyl]-4-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Sulfonyl Fluoride vs. Sulfonyl Chloride

  • [1,1'-Biphenyl]-4-sulfonyl fluoride (CAS: 325-04-2):

    • Molecular Formula : C₁₂H₉FO₂S
    • Molecular Weight : 236.26 g/mol
    • Applications : Used in click chemistry due to the sulfonyl fluoride's stability and selective reactivity .
    • Safety : Classified as hazardous (H314), requiring storage under inert atmospheres at -20°C .
  • [1,1'-Biphenyl]-4-sulfonyl chloride (CAS: 1623-93-4):

    • Molecular Formula : C₁₂H₉ClO₂S
    • Molecular Weight : 252.72 g/mol
    • Reactivity : Sulfonyl chlorides are more reactive than fluorides, enabling faster nucleophilic substitutions but lower hydrolytic stability .

Amino vs. Halogen/Other Substituents

  • 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride (CAS: 478647-00-6):

    • Molecular Formula : C₁₂H₈Cl₂O₂S
    • Molecular Weight : 287.16 g/mol
    • Properties : The electron-withdrawing chloro group increases electrophilicity, enhancing reactivity in Suzuki couplings .
  • 4'-Fluoro-[1,1'-biphenyl]-4-sulfonyl chloride (CAS: 116748-66-4):

    • Molecular Formula : C₁₂H₈ClFO₂S
    • Molecular Weight : 270.70 g/mol
    • Applications : Fluorine's electronegativity improves metabolic stability in medicinal chemistry intermediates .

Functional Group Modifications

Amino Derivatives

  • 4'-(Acetylamino)-[1,1'-biphenyl]-4-sulfonyl chloride (CAS: 20443-73-6): Molecular Formula: C₁₄H₁₂ClNO₃S Molecular Weight: 317.77 g/mol Role: The acetylated amino group acts as a protecting moiety, enabling controlled deprotection for stepwise synthesis .
  • 3-Aminobenzene-1-sulfonyl fluoride analogs (e.g., CAS: 368-50-3): Similarity Score: 0.98 (structural analogs with single phenyl rings) Applications: Used in Fedratinib synthesis, demonstrating the utility of sulfonyl fluorides in kinase inhibitor development .

Physicochemical and Application-Based Comparisons

Compound Molecular Weight (g/mol) Key Substituents Reactivity/Applications
4'-Amino-[1,1'-biphenyl]-4-sulfonyl fluoride 251.28 4'-NH₂, 4-SO₂F Potential protease inhibitor; limited literature
[1,1'-Biphenyl]-4-sulfonyl fluoride 236.26 4-SO₂F Click chemistry; stable electrophile
4'-(Acetylamino)-biphenyl sulfonyl chloride 317.77 4'-AcNH, 4-SO₂Cl Intermediate for peptide coupling; hydrolytically unstable
3'-Chloro-biphenyl sulfonyl chloride 287.16 3'-Cl, 4-SO₂Cl Cross-coupling reactions; high electrophilicity

Biological Activity

4'-Amino-[1,1'-biphenyl]-4-sulfonyl fluoride (commonly referred to as sulfonyl fluoride) is a compound of interest due to its diverse biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Sulfonyl fluorides, including this compound, act primarily through the inhibition of serine proteases and other enzymes. The electrophilic nature of the sulfonyl fluoride group allows it to form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. This mechanism is particularly relevant in the context of fatty acid amide hydrolase (FAAH) inhibition, where these compounds have shown potent activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of sulfonyl fluorides. A screening of a library of sulfonyl fluoride compounds demonstrated that certain derivatives exhibit significant antibacterial activity against Escherichia coli (E. coli), with minimum inhibitory concentrations (MICs) ranging from 5 to 28 μg/mL depending on the specific structure and substituents present on the aromatic ring .

Table 1: Antibacterial Activity of Selected Sulfonyl Fluorides

Compound NameStructure TypeMIC (µg/mL)Target Organism
This compoundAromatic5-28E. coli
2-Nitrobenzenesulfonyl fluorideNitro-substituted5.15Kanamycin-resistant E. coli
Hexadecyl sulfonylfluoride (AM374)AliphaticNot specifiedFAAH

Case Studies

  • Inhibition of FAAH : Research has shown that sulfonyl fluorides effectively inhibit FAAH, an enzyme involved in the degradation of endocannabinoids. For instance, hexadecyl sulfonylfluoride (AM374) was identified as a potent inhibitor in both in vitro and in vivo models . The irreversible nature of this inhibition suggests potential applications in pain management and neuroprotection.
  • Antibacterial Efficacy : A study focused on nitro-substituted sulfonyl fluorides demonstrated that the positioning of substituents significantly influences antibacterial activity. The most effective compounds were those with a nitro group ortho to the sulfonyl fluoride moiety, which was essential for their mechanism of action against bacterial targets .

Research Findings

  • Selectivity and Toxicity : The selectivity of sulfonyl fluorides for their targets is enhanced by their low reactivity towards nucleophiles and reduced hydrolysis rates. This property minimizes off-target effects and toxicity, making them promising candidates for drug development .
  • Gene Interaction Studies : Random barcode transposon-site sequencing (RB-TnSeq) has been employed to identify bacterial genes that confer resistance or sensitivity to sulfonyl fluorides. Notably, the inactivation of nitroreductase A was found to protect E. coli from certain sulfonyl fluoride derivatives .

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